molecular formula C19H28N2O2 B6696425 N-(3-benzylcyclopentyl)-3-(hydroxymethyl)piperidine-1-carboxamide

N-(3-benzylcyclopentyl)-3-(hydroxymethyl)piperidine-1-carboxamide

Cat. No.: B6696425
M. Wt: 316.4 g/mol
InChI Key: ZIDRCYQDVPDJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-benzylcyclopentyl)-3-(hydroxymethyl)piperidine-1-carboxamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a piperidine ring, a cyclopentyl group, and a benzyl moiety, which could contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-(3-benzylcyclopentyl)-3-(hydroxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-14-17-7-4-10-21(13-17)19(23)20-18-9-8-16(12-18)11-15-5-2-1-3-6-15/h1-3,5-6,16-18,22H,4,7-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDRCYQDVPDJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2CCC(C2)CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-benzylcyclopentyl)-3-(hydroxymethyl)piperidine-1-carboxamide” likely involves multiple steps, including:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step may involve benzylation reactions using benzyl halides and suitable bases.

    Attachment of the Cyclopentyl Group: This could be done through alkylation reactions.

    Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved using formaldehyde or other suitable reagents.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, possibly through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Possible applications in the synthesis of novel materials.

Biology

    Pharmacology: Investigation of its potential as a drug candidate for various diseases.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Therapeutics: Exploration of its efficacy and safety as a therapeutic agent.

    Diagnostics: Use in diagnostic assays or imaging techniques.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other compounds.

    Pharmaceutical Industry: Potential incorporation into drug development pipelines.

Mechanism of Action

The mechanism of action of “N-(3-benzylcyclopentyl)-3-(hydroxymethyl)piperidine-1-carboxamide” would depend on its specific biological targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(3-benzylcyclopentyl)-3-(hydroxymethyl)piperidine-1-carboxamide: analogs with different substituents.

    Piperidine derivatives: with similar structural features.

    Cyclopentyl compounds: with benzyl groups.

Uniqueness

    Structural Features: The combination of a piperidine ring, cyclopentyl group, and benzyl moiety.

    Chemical Properties: Unique reactivity due to the presence of multiple functional groups.

    Biological Activity: Potential for distinct biological effects compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.